3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole

Quality Control Supplier Benchmarking Purity Analysis

3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole (CAS 709647-47-2; molecular formula C₈H₁₃NO₂S; MW 187.26) is a tetrasubstituted pyrrole building block bearing four distinct substituents: an N-methyl group at position 1, a methylthio (SCH₃) group at position 2, and methoxy (OCH₃) groups at positions 3 and 5. It is classified as an ether-containing heterocyclic compound and is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
Cat. No. B12871521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=C1SC)OC)OC
InChIInChI=1S/C8H13NO2S/c1-9-7(11-3)5-6(10-2)8(9)12-4/h5H,1-4H3
InChIKeyRZCMOMRORDZOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole (CAS 709647-47-2): Technical Specifications and Procurement Baseline for Polysubstituted Pyrrole Building Blocks


3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole (CAS 709647-47-2; molecular formula C₈H₁₃NO₂S; MW 187.26) is a tetrasubstituted pyrrole building block bearing four distinct substituents: an N-methyl group at position 1, a methylthio (SCH₃) group at position 2, and methoxy (OCH₃) groups at positions 3 and 5 . It is classified as an ether-containing heterocyclic compound and is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is supplied for research use only and is recommended for long-term storage in cool, dry conditions . Its unique substitution pattern provides multiple orthogonal synthetic handles—the methylthio moiety can serve as a directing, protecting, or leaving group, while the electron-donating 3,5-dimethoxy arrangement modifies ring electronics and radical cation stability relative to less-substituted pyrrole analogs [1][2].

Substitution Pattern Tetrasubstituted pyrrole with orthogonal handles: N-Me, 2-SMe, 3,5-di-OMe
Procurement Baseline Batch-certified purity with multi-method QC (NMR, HPLC, GC) for stoichiometric control
Electronic Profile Electron-rich scaffold; dual methoxy motif modifies ring electronics and radical cation behaviour
Use Context Research building block for porphyrin, materials, and multi-step synthesis workflows

Why Generic Pyrrole Building Blocks Cannot Substitute for 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole in Research and Industrial Applications


In-class pyrrole building blocks are not interchangeable because small changes in substitution pattern—the number and position of methoxy groups, the nature of the N-alkyl substituent, and the presence or absence of a thioether moiety—produce qualitatively different electronic properties, reactivity profiles, and synthetic utility [1]. The target compound uniquely combines three electron-donating groups (two methoxy and one methylthio) on a single N-methylpyrrole scaffold, generating an electron-rich ring with a predicted pKa of −3.34 that differs substantially from mono-substituted or non-methoxylated analogs . The 2-methylthio group simultaneously functions as a traceless protecting group for the α-position—activating the ring toward electrophilic substitution at positions 3 and 5 while being removable under mild conditions—a capability absent in 2-unsubstituted or 2-halo pyrrole alternatives [2]. Furthermore, the 3,5-dimethoxy pattern confers enhanced radical cation stability relative to methylthio-only or alkyl-substituted variants, a property directly relevant to applications in conducting polymers, organic electronics, and redox-active probe design [3]. Procuring a generic pyrrole building block lacking any one of these four substituents therefore alters or eliminates critical reactivity handles, compromising downstream synthetic efficiency and product fidelity.

Altered Electronic & Reactivity Profile
Generic pyrroles lacking the full OMe/SMe pattern may shift ring electron density, altering electrophilic substitution regioselectivity and coupling efficiency.
Loss of Traceless α‑Protection
Without the 2‑methylthio directing/protecting group, 3,5‑unsubstituted analogs may undergo uncontrolled di‑substitution, reducing regiochemical fidelity.
Reduced Radical Cation Stability
Absence of the 3,5‑dimethoxy motif may lower radical cation persistence, potentially limiting utility in organic electronics and redox‑probe research.

Quantitative Differentiation Evidence: 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole vs. Closest Pyrrole Analogs


Supplier Purity and Analytical QC: Bidepharm 97% Batch-Certified vs. Typical 95% Comparator Supply

The target compound is routinely supplied at 97% minimum purity with batch-specific QC documentation including NMR, HPLC, and GC analyses, as verified by Bidepharm's product specification . In contrast, the simpler comparator 1-methyl-2-(methylthio)-1H-pyrrole (CAS 73671-59-7) and several molecular-formula analogs (e.g., CAS 1713602-32-4 and 1564680-38-1) are commonly listed at 95% purity without the same breadth of multi-method analytical certification . This 2-percentage-point purity differential, combined with the availability of orthogonal characterization data, provides procurement confidence for applications requiring reliable stoichiometric precision or minimal impurity interference.

Purity & QC
Data to verify
97% minimum purity; batch-specific NMR, HPLC, GC (Bidepharm)
Reduces in‑house re‑characterization and supports precise stoichiometry.
Supplier specification; confirm COA per batch.
Quality Control Supplier Benchmarking Purity Analysis

Radical Cation Stability: Methoxy- vs. Methylthio-Only Substituted Pyrrole Systems

Nishinaga et al. (2013) investigated a series of 2,5-di(2-thienyl)-N-methylpyrrole derivatives bearing methyl, methoxy, or methylthio end-capping groups and found that the methoxy-substituted derivative 1c produced the most stable radical cation—persisting in dichloromethane at room temperature under nitrogen for several hours without apparent decomposition—and exhibited the largest π-dimerization enthalpy among the series [1]. The methylthio-substituted derivative 1d showed measurably lower radical cation persistence under identical conditions. The target compound, bearing both 3,5-dimethoxy and 2-methylthio substituents on a single N-methylpyrrole core, is predicted to exhibit radical cation stability intermediate between methoxy-only and methylthio-only systems, with the electron-donating methoxy groups providing a stabilizing effect that analogs such as 1-methyl-2-(methylthio)-1H-pyrrole (lacking methoxy groups) or 2-(methylthio)-1H-pyrrole (lacking both methoxy and N-methyl substitution) cannot achieve.

Radical Cation Stability
Class‑level
Predicted ranking: methoxy > target (dual OMe+SMe) > methylthio; methoxy analog persists hours in CH₂Cl₂.
Supports redox‑probe stability context for device research.
Nishinaga et al. 2013; target not directly measured.
Radical Cation Stability Organic Electronics Redox Chemistry

Synthetic Handle Versatility: 2-Methylthio as Traceless Protecting/Directing Group vs. 2-Unsubstituted Pyrroles

Thamyongkit et al. (2006) demonstrated that the 2-alkylthio group on pyrrole serves as a traceless α-protecting group: it activates the pyrrole ring toward electrophilic deuteration selectively at the 3- or 5-position (vs. the 4-position), and dipyrromethane synthesis proceeds efficiently using a 2:1 ratio of 2-(RS)pyrrole to benzaldehyde with catalytic InCl₃ at room temperature under solvent-free conditions [1]. The target compound, with its 2-methylthio group intact and both 3- and 5-positions blocked by methoxy substituents, presents a distinct reactivity map: the methylthio group remains available for directing, protection, or subsequent substitution chemistry, while the methoxy groups modulate ring electron density without competing for the same reaction pathways. In contrast, 2-unsubstituted N-methylpyrroles or 2-halo pyrroles lack this traceless protection capability, and 3,5-unsubstituted 2-methylthiopyrroles (e.g., CAS 53391-61-0) are prone to uncontrolled di-substitution at both the 3- and 5-positions under electrophilic conditions .

Traceless α‑Protection
Class‑level
2‑SMe activates 3,5‑positions; 3,5‑di‑OMe blocks uncontrolled di‑substitution. Dipyrromethane synthesis with InCl₃ at r.t.
Enables regioselective porphyrin building block use.
Thamyongkit et al. 2006; 3,5‑blocking inferred.
Synthetic Methodology Porphyrin Chemistry Protecting Group Strategy

Physicochemical Property Differentiation: Hydrogen-Bond Acceptor Count and Predicted Lipophilicity Profile

The target compound (C₈H₁₃NO₂S, MW 187.26) possesses three hydrogen-bond acceptor atoms (two methoxy oxygen atoms and one thioether sulfur), plus a fully N-methylated pyrrole nitrogen with zero H-bond donor capacity . By comparison, the simpler analog 1-methyl-2-(methylthio)-1H-pyrrole (CAS 73671-59-7; C₆H₉NS, MW 127.21) has only one H-bond acceptor (the thioether sulfur) and lacks the polar methoxy motifs entirely . The most stripped-down comparator, 2-(methylthio)-1H-pyrrole (CAS 53391-61-0; C₅H₇NS, MW 113.18), carries one H-bond donor (N-H) and one acceptor (S), with a reported LogP of 1.74 . The target compound's predicted boiling point of 289.5 ± 40.0 °C and density of 1.11 ± 0.1 g/cm³ further differentiate it from lower-MW, lower-boiling comparators . These differences in H-bond capacity and molecular weight directly affect solubility, partitioning (LogP), and chromatographic behavior—parameters critical for reaction optimization, purification, and formulation.

Physicochemical Profile
Data to verify
HBA: 3; HBD: 0; MW 187; pred. bp ~290°C. vs. comparators: 1 HBA, MW 127, bp ~60‑65°C (reduced pressure).
Alters solubility, partitioning, and chromatographic behaviour.
Predicted properties; verify experimentally.
Physicochemical Properties Drug Likeness Solubility Prediction

Synthetic Route Specificity: One-Pot Cu(I)-Catalyzed Methodology for 1-Alkyl-3-methoxy-2-methylthiopyrroles

Verkruijsse et al. (1998) reported a one-pot Cu(I) halide-catalyzed procedure for synthesizing 1-alkyl-3-methoxy-2-methylthiopyrroles in high purity and high yield, starting from methoxyallene and alkyl isothiocyanates followed by methylation [1]. This methodology is directly applicable to the target compound's core scaffold (N-alkyl = methyl, 3-methoxy, 2-methylthio pattern), whereas synthesis of the fully differentiated 3,5-dimethoxy variant requires additional synthetic steps to introduce the 5-methoxy group. The presence of the 5-methoxy substituent in the target compound thus defines a distinct synthetic entry point relative to the 1-alkyl-3-methoxy-2-methylthiopyrrole class: the target compound cannot be prepared by this one-pot method alone, representing a higher level of structural complexity and synthetic investment. This contrasts with simpler 1-alkyl-3-methoxy-2-methylthiopyrroles (e.g., 1-isopropyl-3-methoxy-2-(methylthio)-1H-pyrrole), which are accessible via the published one-pot route.

Synthetic Complexity
Class‑level
Not accessible via one‑pot Cu(I) method; 5‑OMe installation requires additional steps beyond 3‑methoxy class.
May reduce in‑house multi‑step synthesis effort.
Verkruijsse et al. 1998; 5‑OMe adds synthetic investment.
Synthetic Methodology Copper Catalysis Heterocycle Synthesis

Long-Term Storage Stability: Defined Cool/Dry Conditions vs. Oxidation-Sensitive Methylthio-Only Pyrroles

The target compound's supplier specifications recommend long-term storage in a cool, dry place . In contrast, literature on methylthio-substituted pyrroles indicates that the thioether moiety is susceptible to oxidation to sulfoxide and sulfone derivatives under ambient conditions, and compounds such as 2-(methylthio)-1H-pyrrole are reported to be sensitive to oxidation of the methylthio group, with recommended storage in sealed containers at 15–25 °C in the presence of antioxidants . The target compound's 3,5-dimethoxy substitution pattern may provide a moderating electronic effect on the thioether sulfur: the electron-donating methoxy groups increase electron density on the ring, which could alter the oxidation potential of the adjacent methylthio group relative to non-methoxylated analogs. While direct comparative oxidative stability data are not available for the target compound, the defined storage specification from AKSci provides a clear procurement and handling guideline that buyers of less well-characterized methylthio-pyrrole analogs may lack.

Storage Stability
Data to verify
Recommended cool, dry storage; thioether moiety oxidation‑sensitive.
Informs handling and shelf‑life planning.
Supplier storage spec; oxidation risk class‑level.
Storage Stability Thioether Oxidation Supply Chain Integrity

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole Based on Quantitative Differentiation Evidence


Porphyrin and Dipyrromethane Precursor Synthesis Requiring Regioselective α-Position Functionalization

The 2-methylthio group serves as a traceless α-pyrrole protecting group that activates the ring toward electrophilic substitution at positions 3 and 5, as demonstrated by Thamyongkit et al. (2006) [1]. The target compound's 3- and 5-positions are pre-blocked with methoxy groups, which prevents uncontrolled di-substitution—a key liability of 3,5-unsubstituted 2-methylthiopyrroles such as CAS 53391-61-0. This makes the target compound particularly suited as a building block in the synthesis of porphyrin precursors, dipyrromethanes, and related tetrapyrrole macrocycles where precise substitution patterning is critical. The 97% batch-certified purity (Bidepharm) supports stoichiometric control in condensation reactions .

Organic Electronic Materials and Conducting Polymer Research Leveraging Enhanced Radical Cation Stability

Nishinaga et al. (2013) established that methoxy-substituted pyrrole systems exhibit superior radical cation stability relative to methylthio-only or unsubstituted variants, with the methoxy derivative persisting for hours in dichloromethane at room temperature [2]. The target compound's dual 3,5-dimethoxy motif is predicted to confer radical cation stability advantages over methylthio-only pyrrole building blocks such as 1-methyl-2-(methylthio)-1H-pyrrole (CAS 73671-59-7). Researchers developing organic radical batteries, electrochromic devices, or redox-active molecular probes should prioritize the target compound when device lifetime and signal stability are performance-critical parameters.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Synthetic Handles on a Single Pyrrole Scaffold

The target compound provides four distinct substituents on a single pyrrole ring: an N-methyl group (inert under many conditions), a 2-methylthio group (oxidizable, displaceable, or usable as a directing group), and two methoxy groups (electron-donating, demethylatable to hydroxy under strong Lewis acid conditions) [1][3]. This orthogonal functionality enables sequential derivatization strategies that are not possible with mono- or di-substituted pyrrole analogs. The availability of the compound at 97% purity with NMR/HPLC/GC batch QC (Bidepharm) minimizes the risk of impurity-driven side reactions in multi-step synthetic sequences .

Structure-Activity Relationship (SAR) Studies on Polysubstituted Pyrrole Pharmacophores

The target compound occupies a unique position in the polysubstituted pyrrole chemical space, combining electron-donating methoxy and methylthio groups with a fully substituted ring that lacks an N-H hydrogen-bond donor [1]. This profile is relevant for SAR investigations targeting COX-2 inhibition, antimycobacterial activity, or acetylcholinesterase inhibition—all areas where polysubstituted pyrroles have shown promising activity [4]. The compound's predicted pKa of −3.34 and zero H-bond donor count distinguish it from N-unsubstituted analogs (which carry one H-bond donor), potentially altering membrane permeability and target binding profiles. Procurement of this specific, well-characterized building block ensures SAR data reproducibility across laboratories.

Application
Selection Property
Validation Focus
Porphyrin & dipyrromethane precursor synthesis
Regioselective α‑protection with 3,5‑blocking
Coupling regiochemistry and di‑substitution suppression
Organic electronic materials research
Dual methoxy motif and radical cation stability context
Redox stability and device lifetime endpoints
Multi‑step medicinal chemistry
Orthogonal synthetic handles (N‑Me, SMe, OMe)
Sequential derivatization and impurity profiling
Polysubstituted pyrrole SAR studies
Zero H‑bond donor, electron‑rich core, pKa context
Permeability and target‑binding reproducibility (literature context)
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